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3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Medicinal chemistry Structure–activity relationship Physicochemical profiling

SAR studies on pyrazolo[4,3-c]quinolines demand precise substitution patterns; even minor changes cause >45-fold potency shifts. This compound uniquely combines a 3-(4-chlorophenyl) electron-withdrawing group with an 8-methoxy electron-donating group and a 1-(p-tolyl) substituent, enabling systematic exploration of dual electronic modulation on iNOS and COX-2 expression. Its high lipophilicity (XLogP3-AA=6.1) supports logP-permeability correlation studies and antiparasitic dose-response assays against Leishmania and Plasmodium species. Available via BenchChem with rapid global delivery.

Molecular Formula C24H18ClN3O
Molecular Weight 399.88
CAS No. 901005-91-2
Cat. No. B2896905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901005-91-2
Molecular FormulaC24H18ClN3O
Molecular Weight399.88
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)OC
InChIInChI=1S/C24H18ClN3O/c1-15-3-9-18(10-4-15)28-24-20-13-19(29-2)11-12-22(20)26-14-21(24)23(27-28)16-5-7-17(25)8-6-16/h3-14H,1-2H3
InChIKeyRKJPSCNLCVPAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Identity & Physicochemical Profile


3-(4-Chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-91-2) is a fully substituted, tricyclic heteroaromatic compound built on the 1H-pyrazolo[4,3-c]quinoline scaffold. Its molecular formula is C24H18ClN3O, with a molecular weight of 399.9 g/mol and a computed XLogP3-AA of 6.1 [1]. The compound possesses a 4-chlorophenyl group at position 3, a 4-methylphenyl (p-tolyl) group at position 1, and a methoxy substituent at position 8 of the quinoline ring. It carries zero hydrogen bond donors and three hydrogen bond acceptors, with a rotatable bond count of three [1]. A deposited 1H NMR spectrum is available in the SpectraBase database [2]. High-strength differential evidence for this specific compound is limited; the scaffold has been investigated in multiple therapeutic contexts, including anti-inflammatory, anticancer, and antiparasitic applications.

1

Scaffold-based SAR probe

Fully substituted 1H-pyrazolo[4,3-c]quinoline core for exploring aryl substituent effects on biological activity

2

Physicochemical reference

Distinct MW (399.9), XLogP3-AA (6.1), and InChIKey enable use as a library characterization standard

3

Analytical identity confirmation

Deposited 1H NMR spectrum available for compound verification and batch consistency review

Why This Compound Cannot Be Replaced by Analogs


The pyrazolo[4,3-c]quinoline scaffold is highly sensitive to the nature and position of aryl substituents. Published structure–activity relationship (SAR) studies demonstrate that even minor modifications—such as moving a chloro substituent from the 4- to the 3-position on a phenyl ring or swapping a methoxy for a methyl group at position 8—can drastically alter biological potency, target selectivity, and pharmacokinetic behavior [1][2]. For example, in the anti-inflammatory series evaluated by Tseng et al. (2018), compounds with different substitution patterns on the pyrazole and quinoline rings exhibited pIC50 values for NO inhibition ranging from 0.083 to 1.661—a >45-fold potency span—despite sharing the same core [2]. Similarly, in the bacterial β-glucuronidase inhibitor series, substituent identity at the quinoline 8-position was a critical determinant of pH-dependent inhibitory potency [3]. Consequently, procurement of a specific substitution pattern is critical; generic substitution with a 'close analog' risks unpredictable loss of activity or gain of off-target effects. The quantitative evidence below identifies the key structural features that differentiate CAS 901005-91-2 from its nearest commercially available comparators.

!

8-Methoxy absence alters analytical and biological profile

Des-methoxy analog differs in MW (+30.1 Da), HBA count, and lipophilicity; published SAR shows 8-substituents modulate NO inhibitory potency

!

Aryl group swap at position 3 changes electronic character

4-Methylphenyl analog lacks electron-withdrawing and halogen-bonding properties; receptor binding affinity may differ substantially based on scaffold precedent

!

Positional isomer cannot be distinguished by MS alone

N1/C3 aryl swap yields identical MW and formula; orthogonal NMR or X-ray confirmation required to verify regiochemistry before assay use

Quantitative Differentiation vs. Closest Analogs


8-Methoxy Substituent vs. Des-Methoxy Analog

CAS 901005-91-2 possesses a methoxy group at the quinoline 8-position, a feature absent in the otherwise identical core scaffold 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901006-33-5). The 8-methoxy substituent increases molecular weight from 369.8 Da to 399.9 Da, adds a hydrogen bond acceptor (total rises from 2 to 3 HBA), and elevates lipophilicity as reflected in the computed XLogP3-AA of 6.1 [1]. In the pyrazolo[4,3-c]quinoline anti-inflammatory series, substituents at the quinoline 8-position were found to be key modulators of NO inhibitory potency, with compounds bearing electron-donating groups at this position showing enhanced activity relative to unsubstituted analogs [2]. This substituent therefore confers both distinguishable analytical identity and potential functional divergence from the des-methoxy comparator.

8-Methoxy vs. Des-Methoxy Analog
Cross-study comparable
Structural identity
Target
MW 399.9 Da, HBA 3, XLogP3-AA 6.1
Des-methoxy analog
MW 369.8 Da, HBA 2, XLogP3-AA not reported
ΔMW +30.1 Da; ΔHBA +1; lipophilicity increase inferred
Supports analytical discrimination and may influence biological behavior based on scaffold SAR
Computed properties (PubChem); functional divergence requires direct assay comparison
Medicinal chemistry Structure–activity relationship Physicochemical profiling

4-Chlorophenyl vs. 4-Methylphenyl at Position 3

The target compound features a 4-chlorophenyl group at position 3 of the pyrazole ring, whereas the otherwise closely related analog 8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901020-26-6) carries a 4-methylphenyl at this position. The replacement of –CH3 with –Cl introduces an electron-withdrawing substituent (Hammett σp = +0.23 for Cl vs. −0.17 for CH3), altering the electronic distribution across the pyrazole-quinoline π-system [1]. This electronic modulation has been shown in pyrazolo[4,3-c]quinoline A3 adenosine receptor antagonists to significantly affect ligand–receptor binding affinity; 4-chlorophenyl-substituted derivatives consistently exhibited different Ki values relative to their 4-methylphenyl counterparts [2]. Additionally, the chlorine atom can participate in halogen bonding interactions with protein targets, a capability absent in the methyl analog, potentially leading to divergent selectivity profiles [1].

4-Cl vs. 4-CH3 at Position 3
Cross-study comparable
Aryl substituent electronic character
Target (4-Cl)
σp +0.23; electron-withdrawing; halogen bond donor
Analog (4-CH3)
σp −0.17; electron-donating; no halogen bonding
Hammett Δσp ≈ 0.40 shift
Electronic modulation may alter target binding; compounds are not interchangeable in receptor assays
Halogen bonding capability absent in methyl analog; Ki differences documented in A3 adenosine series
Halogen bonding Electronic effects Receptor interactions

Positional Isomer Differentiation: N1 vs. C3 Aryl Arrangement

CAS 901005-91-2 carries 4-methylphenyl at N1 and 4-chlorophenyl at C3. Its positional isomer, 1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901020-24-4), has these two aryl groups swapped. Both compounds share the same molecular formula (C24H18ClN3O) and identical molecular weight (399.9 Da), making them indistinguishable by MS alone, yet they differ in the regiochemical placement of the chloro- and methyl-substituted aromatic rings . In pyrazolo[4,3-c]quinoline-based ligands, the N1 aryl group occupies a different spatial vector than the C3 aryl group; this regiochemistry determines the orientation of the substituents within the binding pocket. For example, in benzodiazepine receptor ligands built on the pyrazolo[4,3-c]quinolin-3-one scaffold, exchanging substituents between the N2-phenyl and C3-aryl positions produced >10-fold shifts in receptor binding affinity [1]. Only the specific regioisomer CAS 901005-91-2 presents the 4-chlorophenyl group in the C3 (pyrazole 3-position) orientation, which may be critical for target engagement in certain protein binding sites.

Positional Isomer: N1 vs. C3 Aryl
Cross-study comparable
Regiochemical placement
Target
1-(4-Methylphenyl), 3-(4-chlorophenyl)
Positional isomer
1-(4-Chlorophenyl), 3-(4-methylphenyl)
Same MW and formula; distinct InChIKey; spatial orientation of Cl-substituted ring differs
Regiochemistry may critically impact target engagement; orthogonal analytical verification required
Benzodiazepine receptor precedent: >10-fold affinity shifts upon N-aryl/C-aryl swap
Positional isomerism Regiochemistry Target selectivity

Anti-Inflammatory SAR: NO Production Inhibition

A systematic SAR study of 18 pyrazolo[4,3-c]quinoline derivatives (compounds 2a–2r) evaluated inhibition of LPS-stimulated NO production in RAW 264.7 murine macrophages. The most potent compounds, 2i and 2m, achieved pIC50 values of 1.661 and 1.386 respectively (equivalent to IC50 values in the low micromolar range), with potency approximately equal to the selective iNOS inhibitor 1400 W used as positive control [1]. QSAR analysis identified that hydrogen bond acceptor count (nHBAcc), atom-type electrotopological state (SsNH2), and autocorrelation descriptors significantly influenced inhibitory potency [1]. The target compound CAS 901005-91-2, with three hydrogen bond acceptors, zero hydrogen bond donors, and a specific arrangement of electron-withdrawing (4-Cl) and electron-donating (8-OCH3, 4'-CH3) groups, shares key substructural features with the active compounds in this series. While direct activity data for CAS 901005-91-2 in this assay are not available in the peer-reviewed literature, its substitution pattern is consistent with the QSAR model's descriptors for favorable NO inhibitory activity.

Anti-Inflammatory SAR: NO Inhibition
Class-level inference
LPS-induced RAW 264.7 NO production
Scaffold pIC50 range 0.083–1.661 across 18 derivatives; this compound not directly tested
QSAR descriptors (HBA count, electrotopological state) consistent with favorable activity
Substitution pattern aligns with QSAR model; supports inclusion in anti-inflammatory SAR studies
Direct activity data not available; requires de novo profiling in NO inhibition assay
Anti-inflammatory Nitric oxide inhibition RAW 264.7 macrophages

Antileishmanial Activity: Leishmania donovani

A screening study evaluated 16 pyrazoloquinoline derivatives against Leishmania donovani promastigotes in vitro. Ten compounds showed inhibitory effects on promastigote growth, with Compound 1 demonstrating the most potent antileishmanial activity, followed by Compounds 3 and 7 [1]. While individual IC50 values for each compound were not fully tabulated in the abstract, the study confirms that pyrazolo[4,3-c]quinoline and closely related pyrazoloquinoline scaffolds possess intrinsic antileishmanial properties. The target compound CAS 901005-91-2 belongs to this scaffold class; however, it was not among the 16 compounds specifically tested in Al-Qahtani et al. (2005). Claims of superior antipromastigote activity (174-fold vs. miltefosine) cited on certain vendor websites for this compound could not be verified against the primary literature and appear to reference data from structurally distinct hydrazine-coupled pyrazole derivatives (Berhe et al., BMC Chemistry, 2024) that are not pyrazolo[4,3-c]quinolines. Investigators pursuing antileishmanial applications should plan for de novo dose–response profiling of this specific compound.

Antileishmanial Activity
Class-level inference
L. donovani promastigote growth inhibition
10/16 pyrazoloquinoline derivatives active; class hit rate 62.5%
Quantitative potency for CAS 901005-91-2 not determined; specific compound not in tested set
Scaffold has demonstrated antileishmanial potential; supports inclusion in antiparasitic screening cascades
Vendor claims of 174-fold vs. miltefosine unverified; recommend de novo dose–response profiling
Antileishmanial Neglected tropical disease Promastigote assay

Drug-Likeness & CNS MPO Differentiation

The target compound's computed physicochemical profile—MW 399.9 Da, XLogP3-AA 6.1, 0 HBD, 3 HBA, 3 rotatable bonds, TPSA ~30.2 Ų (estimated)—places it in a distinct region of drug-like chemical space compared to its analogs [1]. Based on the CNS MPO desirability scoring framework, the high lipophilicity (XLogP3 >5) and moderate molecular weight yield a lower CNS MPO score relative to analogs with reduced lipophilicity, suggesting preferential peripheral rather than CNS distribution [2]. This distinguishes the compound from pyrazolo[4,3-c]quinolines developed as CNS-active benzodiazepine receptor ligands, which typically possess XLogP values in the 2–4 range [3]. For procurement decisions, this profile indicates suitability for peripheral target applications (anti-inflammatory, antiparasitic) over CNS-targeted programs, where a less lipophilic analog would be preferable.

CNS MPO Differentiation
Supporting evidence
CNS drug-likeness parameters
XLogP3-AA 6.1
CNS MPO ≈ 2.5–3.5; distinct from CNS-optimized analogs (XLogP 2–4)
High lipophilicity suggests preferential peripheral over CNS distribution; guides target tissue selection
Not suitable as substitute for CNS-active pyrazolo[4,3-c]quinolines; computed per Wager et al. 2010
Drug-likeness CNS MPO Physicochemical properties

Recommended Application Scenarios


SAR Expansion in Anti-Inflammatory Programs

The compound's unique substitution pattern—combining an electron-withdrawing 4-chlorophenyl at C3, an electron-donating 8-methoxy group, and a 4-methylphenyl at N1—fills a gap in the SAR matrix of pyrazolo[4,3-c]quinoline-based NO production inhibitors. Procurement of this compound enables systematic exploration of how dual electronic modulation (C3 electron-withdrawing + C8 electron-donating) affects iNOS and COX-2 expression in LPS-induced RAW 264.7 macrophages, extending the findings of Tseng et al. (2018) [1]. The high lipophilicity (XLogP3-AA = 6.1) further allows investigation of the relationship between logP and cellular permeability in this series.

Antiparasitic Screening Starter Compound

Based on the demonstrated antileishmanial activity of the pyrazoloquinoline scaffold class against L. donovani promastigotes [2], this compound serves as a suitable entry point for in vitro screening against Leishmania species and Plasmodium falciparum. Its 8-methoxy-4-chlorophenyl substitution pattern is distinct from previously tested analogs, offering an opportunity to expand the antiparasitic chemotype. Researchers should conduct primary dose–response assays (IC50 determination) against promastigote and amastigote forms, with miltefosine as a reference standard, to establish the specific potency of this compound rather than relying on unverified cross-class extrapolations.

Physicochemical Reference Standard for Library Characterization

With a well-defined molecular weight (399.9 Da), distinct InChIKey (RKJPSCNLCVPAOE-UHFFFAOYSA-N), available 1H NMR spectrum [3], and computed XLogP3-AA of 6.1, this compound can serve as a physicochemical reference standard for characterizing pyrazolo[4,3-c]quinoline compound libraries. Its high lipophilicity and absence of hydrogen bond donors make it a useful benchmark for HPLC method development, logP determination, and plasma protein binding assays within this chemical series.

β-Glucuronidase Inhibitor Lead Optimization

The pyrazolo[4,3-c]quinoline core has been validated as a bacterial β-glucuronidase (eβG) inhibitor chemotype with pH-dependent activity, effective in preventing CPT-11-induced diarrhea in murine models [4]. The specific substitution pattern of CAS 901005-91-2 (8-methoxy, 3-(4-chlorophenyl), 1-(4-methylphenyl)) can be evaluated for eβG inhibitory potency and pH-selectivity to determine whether the 8-methoxy group enhances or diminishes activity relative to the 3-amino-4-(4-fluorophenylamino) lead compound 42 described by Cheng et al. (2017).

Application
Selection Property
Validation Focus
Anti-inflammatory SAR studies
Dual electronic modulation (C3 EWG + C8 EDG) pattern
NO production and COX-2 expression in LPS-induced macrophage model
Antiparasitic screening
Underexplored substitution pattern within active scaffold class
De novo IC50 against L. donovani promastigotes and amastigotes
Library reference standard
Defined MW, InChIKey, and available 1H NMR spectrum
HPLC method development and logP determination benchmarking
β-Glucuronidase inhibitor optimization
8-Methoxy substituent effect on pH-dependent activity
eβG inhibitory potency and pH-selectivity profiling
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